molecular formula C11H17N3O2S B3173792 Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate CAS No. 950262-23-4

Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate

Cat. No. B3173792
CAS RN: 950262-23-4
M. Wt: 255.34 g/mol
InChI Key: JARUTHJSPLCYEZ-UHFFFAOYSA-N
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Description

“Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids. These are compounds containing a piperidine ring which bears a carboxylic acid group .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate” can be analyzed based on IR, 1 H, 13 C NMR and mass spectral data .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The chemical reactions involved in the synthesis of “Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate” include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate” can be determined by its melting point, R f value, IR spectrum, NMR spectrum, and elemental analysis .

Scientific Research Applications

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate”, is an important task of modern organic chemistry .

properties

IUPAC Name

ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-2-16-10(15)8-9(12)13-11(17-8)14-6-4-3-5-7-14/h2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARUTHJSPLCYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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